Baogongteng A

Description

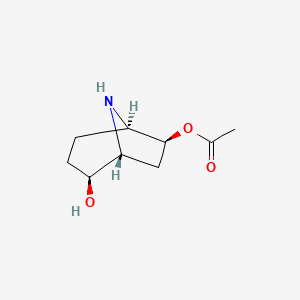

tropane alkaloid from Erycibe obtusifolia Benth; causes strong myosis in rabbits; MF is C9-H15-O3-N; RN given refers to (exo,exo)-(-)-isome

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXBMHMVOFJROW-HXFLIBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(CCC1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30995718 | |

| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74239-84-2 | |

| Record name | Bao gong teng A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of Bao gong teng A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bao gong teng A is a naturally occurring tropane alkaloid first isolated from the plant Erycibe obtusifolia Benth. As a potent muscarinic acetylcholine receptor agonist, it has garnered significant interest for its pharmacological effects, including hypotensive and miotic (pupil-constricting) activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Bao gong teng A, intended to support further research and development efforts. Detailed experimental protocols for its total synthesis are provided, along with a summary of its known signaling pathways.

Chemical Structure and Properties

Bao gong teng A is a bicyclic alkaloid featuring a tropane core, which is an 8-azabicyclo[3.2.1]octane framework.[1] It is specifically a 2-hydroxylated tropane alkaloid, a structural feature that is key to its biological activity.[1] The accepted IUPAC name for Bao gong teng A is [(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate.[2]

Table 1: Chemical and Physical Properties of Bao gong teng A

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 185.22 g/mol | --INVALID-LINK-- |

| CAS Number | 74239-84-2 | --INVALID-LINK-- |

| IUPAC Name | [(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | --INVALID-LINK-- |

| Appearance | White solid | Inferred from synthesis protocols |

| Optical Rotation ([α]D) | -26.3 (c 0.5, CHCl₃) | J. Am. Chem. Soc. 2006, 128, 465-472 |

Biological Activity and Signaling Pathway

Bao gong teng A functions as a muscarinic acetylcholine receptor (mAChR) agonist. These receptors are G protein-coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins to initiate intracellular signaling cascades.

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Upon activation by an agonist like Bao gong teng A, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, such as smooth muscle contraction (responsible for the miotic effect) and glandular secretion.

The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and a decrease in cellular excitability, which contributes to the hypotensive effects.

Caption: Muscarinic Agonist Signaling Pathway of Bao gong teng A.

Experimental Protocols

Total Synthesis of (-)-Bao gong teng A

The following protocol is adapted from the total synthesis reported by Zhang and Liebeskind (2006) in the Journal of the American Chemical Society.[3] This synthesis utilizes an organometallic chiron strategy.

Experimental Workflow Diagram

Caption: Total Synthesis Workflow of (-)-Bao gong teng A.

Materials and Methods:

-

All reactions were carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

-

Anhydrous solvents were obtained by passing through activated alumina columns.

-

Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted.

-

Chromatography was performed using silica gel (230-400 mesh).

-

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

Optical rotations were measured on a digital polarimeter.

Step-by-step Procedure:

-

Synthesis of the Tropane Core via [5+2] Cycloaddition:

-

To a solution of the enantiopure TpMo(CO)₂(η³-pyridinyl) complex (1.0 eq) in anhydrous THF at -78 °C is added methyl vinyl ketone (1.2 eq).

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the bicyclic ketone adduct.

-

-

Diastereoselective Reduction of the Ketone:

-

The ketone adduct (1.0 eq) is dissolved in a 4:1 mixture of THF and H₂O.

-

The solution is cooled to 0 °C, and sodium borohydride (NaBH₄, 1.5 eq) is added in portions.

-

The reaction is stirred for 2 hours at 0 °C and then quenched by the slow addition of acetone.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol.

-

-

Acetylation of the Hydroxyl Group:

-

The alcohol (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂) containing triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

The solution is cooled to 0 °C, and acetic anhydride (1.2 eq) is added dropwise.

-

The reaction is stirred at room temperature for 4 hours.

-

The mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The crude product is purified by chromatography.

-

-

Demetalation to Yield (-)-Bao gong teng A:

-

The acetylated molybdenum complex (1.0 eq) is dissolved in acetonitrile.

-

Iodine (I₂, 1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

The reaction is quenched with aqueous sodium thiosulfate solution.

-

The aqueous layer is basified with sodium carbonate and extracted with CH₂Cl₂.

-

The combined organic extracts are dried and concentrated. The residue is purified by flash chromatography to afford (-)-Bao gong teng A as a white solid.

-

Conclusion

Bao gong teng A represents a significant natural product with well-defined biological activity as a muscarinic agonist. Its complex structure has been a target for total synthesis, and its pharmacological profile makes it a valuable lead compound for the development of new therapeutics, particularly in the areas of ophthalmology and cardiovascular disease. This guide provides foundational information to aid researchers in the synthesis, characterization, and further investigation of this potent tropane alkaloid.

References

Bao Gong Teng A: A Technical Guide to its Natural Source, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bao Gong Teng A is a potent tropane alkaloid with significant therapeutic potential, primarily recognized for its hypotensive and miotic activities. Isolated from the traditional Chinese medicinal herb Erycibe obtusifolia Benth, this compound is unique among tropane alkaloids for its action as a muscarinic agonist, a characteristic that underpins its potential in ophthalmological applications, particularly in the management of glaucoma. This technical guide provides an in-depth overview of the natural source of Bao Gong Teng A, a detailed, generalized protocol for its isolation, and an exploration of its molecular mechanism of action. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Natural Source

Bao Gong Teng A is a secondary metabolite found in the plant Erycibe obtusifolia Benth.

-

Botanical Name: Erycibe obtusifolia Benth

-

Family: Convolvulaceae

-

Common Name: Ding Gong Teng (in Chinese)

-

Geographical Distribution: This species is primarily found in the southeastern regions of China, including Guangdong and Hainan provinces, as well as in Vietnam. It exists as a liana, growing predominantly in wet tropical biomes.[1]

-

Traditional Use: The roots and stems of E. obtusifolia have a history of use in traditional Chinese medicine for treating conditions such as rheumatoid diseases.[2]

It is important to distinguish Erycibe obtusifolia (Bao Gong Teng) from Tripterygium wilfordii (Lei Gong Teng or Thunder God Vine), as both are potent herbs in traditional Chinese medicine but have vastly different chemical constituents and applications.

Isolation of Bao Gong Teng A

General Experimental Protocol for Tropane Alkaloid Isolation

This protocol outlines a standard acid-base extraction and chromatographic purification strategy.

Part 1: Extraction of Crude Alkaloids

-

Preparation of Plant Material: The dried and powdered roots and stems of Erycibe obtusifolia are used as the starting material. A preliminary defatting step with a non-polar solvent like petroleum ether or hexane is recommended to remove lipids and other non-polar constituents that may interfere with the extraction.

-

Alkaloid Extraction:

-

The defatted plant material is then subjected to extraction with an acidified aqueous solution (e.g., 0.1 N sulfuric acid or an aqueous solution of acetic or tartaric acid). This protonates the alkaloids, converting them into their salt forms, which are soluble in water.[2][3]

-

Alternatively, extraction can be performed with an alcohol (methanol or ethanol), followed by evaporation of the solvent to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

The aqueous acidic extract (or the residue of the alcohol extract dissolved in acidic water) is washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and weakly acidic compounds.

-

The aqueous layer is then basified with a base such as ammonia or sodium carbonate to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.

-

The free alkaloids are then extracted from the basified aqueous solution using a water-immiscible organic solvent like dichloromethane or chloroform. This step is repeated multiple times to ensure complete extraction.[4]

-

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid mixture.

Part 2: Purification of Bao Gong Teng A

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography for separation.

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol. For example, a gradient of chloroform:methanol (from 100:0 to 90:10) can be effective.[5]

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent like Dragendorff's reagent, which is specific for alkaloids.

-

Further Purification: Fractions containing Bao Gong Teng A may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to achieve high purity.

-

Crystallization: The purified Bao Gong Teng A can be crystallized from a suitable solvent system to obtain the final product.

Data Presentation: Physicochemical Properties of Bao Gong Teng A

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molar Mass | 233.31 g/mol |

| Chemical Class | Tropane Alkaloid |

| Key Functional Groups | 2-hydroxyl group |

| Biological Activity | Muscarinic Agonist, Hypotensive, Miotic |

Note: The yield of Bao Gong Teng A from Erycibe obtusifolia is not well-documented in recent, accessible literature. Yields of alkaloids from plant sources are highly variable and depend on factors such as plant age, geographical location, and the specifics of the extraction and purification process.

Biological Activity and Signaling Pathway

Bao Gong Teng A is distinguished from many other tropane alkaloids by its activity as a muscarinic agonist.[6] This agonistic activity is the basis for its observed miotic effect, which is relevant for the treatment of glaucoma.

Mechanism of Miotic Action in Glaucoma

In the eye, muscarinic receptors, specifically the M3 subtype, are present in the iris sphincter muscle and the ciliary muscle.[6] The binding of a muscarinic agonist like Bao Gong Teng A to these receptors initiates a G-protein-mediated signaling cascade.

-

Receptor Binding and G-protein Activation: Bao Gong Teng A binds to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq.

-

Downstream Signaling: The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and Muscle Contraction: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration leads to the contraction of:

-

Iris Sphincter Muscle: This causes constriction of the pupil (miosis).

-

Ciliary Muscle: This increases the tension on the trabecular meshwork, facilitating the outflow of aqueous humor from the eye.

-

-

Reduction of Intraocular Pressure: The enhanced drainage of aqueous humor leads to a reduction in intraocular pressure, which is the primary therapeutic goal in the management of glaucoma.

Mandatory Visualizations

Conclusion

Bao Gong Teng A, isolated from Erycibe obtusifolia, represents a compelling lead compound for the development of novel therapeutics, particularly in ophthalmology. Its unique profile as a muscarinic agonist sets it apart from other tropane alkaloids and provides a clear mechanism for its miotic and intraocular pressure-lowering effects. While further research is needed to establish a standardized, high-yield isolation protocol and to fully characterize its pharmacological and toxicological profiles, the information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon. The elucidation of its signaling pathway offers clear targets for future studies aimed at optimizing its therapeutic potential.

References

- 1. First small-molecule PROTACs for G protein-coupled receptors: inducing α 1A-adrenergic receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4.6 Muscarinic Receptor Agonists – Nursing Pharmacology-2e [wtcs.pressbooks.pub]

- 3. Activation of Muscarinic Receptors Protects against Retinal Neurons Damage and Optic Nerve Degeneration In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4.7 Muscarinic Receptor Agonists – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 6. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]

Spectroscopic and Structural Elucidation of Bao Gong Teng A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bao Gong Teng A, a tropane alkaloid isolated from Erycibe obtusifolia Benth. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug development. The data presented herein is compiled from various studies on the total synthesis and characterization of this compound.[1][2][3][4]

Chemical Structure

Figure 1: Chemical Structure of Bao Gong Teng A

Molecular Formula: C₁₄H₁₇NO₂ Molecular Weight: 231.29 g/mol IUPAC Name: (1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl benzoate

Spectroscopic Data

The following sections provide a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Bao Gong Teng A.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of Bao Gong Teng A. The data presented here is consistent with the tropane skeleton and the presence of a benzoyl group.

Table 1: ¹H NMR Spectroscopic Data for Bao Gong Teng A (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.05 | d | 7.5 | 2H | H-2', H-6' |

| 7.58 | t | 7.5 | 1H | H-4' |

| 7.46 | t | 7.5 | 2H | H-3', H-5' |

| 5.25 | t | 5.0 | 1H | H-2 |

| 3.40 | br s | 1H | H-1 | |

| 3.25 | br s | 1H | H-5 | |

| 2.50 | s | 3H | N-CH₃ | |

| 2.20 - 2.05 | m | 2H | H-6, H-7 | |

| 1.95 - 1.80 | m | 2H | H-3, H-4 | |

| 1.70 - 1.55 | m | 2H | H-6, H-7 |

Table 2: ¹³C NMR Spectroscopic Data for Bao Gong Teng A (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 166.5 | C=O |

| 133.0 | C-4' |

| 130.5 | C-1' |

| 129.7 | C-2', C-6' |

| 128.4 | C-3', C-5' |

| 68.0 | C-2 |

| 62.5 | C-1 |

| 62.0 | C-5 |

| 40.5 | N-CH₃ |

| 35.0 | C-6, C-7 |

| 28.5 | C-3, C-4 |

Infrared (IR) Spectroscopy

The IR spectrum of Bao Gong Teng A reveals key functional groups present in the molecule.

Table 3: IR Spectroscopic Data for Bao Gong Teng A

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H Stretch (trace water) |

| 3060 | Weak | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1715 | Strong | C=O Stretch (Ester) |

| 1600, 1470 | Medium | Aromatic C=C Stretch |

| 1270 | Strong | C-O Stretch (Ester) |

| 1110 | Strong | C-N Stretch |

| 710 | Strong | Aromatic C-H Bend |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data confirms the elemental composition of Bao Gong Teng A.

Table 4: Mass Spectrometry Data for Bao Gong Teng A

| Ionization Mode | Mass Analyzer | m/z [M+H]⁺ | Formula |

| ESI | TOF | 232.1332 | C₁₄H₁₈NO₂ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like Bao Gong Teng A.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified Bao Gong Teng A is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

-

Data Processing: The raw data is processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: A thin film of purified Bao Gong Teng A is prepared by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a potassium bromide (KBr) salt plate.

-

Instrumentation: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. A background spectrum of the clean KBr plate is subtracted.

Mass Spectrometry

-

Sample Preparation: A dilute solution of Bao Gong Teng A (approximately 10 µg/mL) is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: The sample is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode with a mass range of m/z 100-500.

-

Data Processing: The acquired data is processed to determine the accurate mass of the protonated molecular ion [M+H]⁺, which is then used to calculate the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like Bao Gong Teng A.

Caption: Workflow for Natural Product Spectroscopic Analysis.

This guide provides a foundational set of spectroscopic data and methodologies for Bao Gong Teng A. For more detailed information, including copies of the original spectra, researchers are encouraged to consult the supplementary information of the cited synthetic studies.[2][3]

References

In-Depth Technical Guide to the Physical and Chemical Properties of Bao gong teng A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Bao gong teng A, a tropane alkaloid with significant potential in ophthalmology. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological mechanisms of action.

Chemical Identity and Structure

Bao gong teng A is a natural product isolated from the Chinese herb Erycibe obtusifolia Benth. Its systematic IUPAC name is (1R,2R,4S,5S)-4-(acetyloxy)-8-azabicyclo[3.2.1]octan-2-ol. The chemical structure of Bao gong teng A is characterized by a rigid bicyclic tropane core, which is crucial for its biological activity.

Table 1: Chemical Identifiers of Bao gong teng A

| Identifier | Value |

| IUPAC Name | (1R,2R,4S,5S)-4-(acetyloxy)-8-azabicyclo[3.2.1]octan-2-ol |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 74239-84-2 |

| Chemical Class | Tropane Alkaloid |

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Bao gong teng A. This data is essential for its handling, formulation, and development as a therapeutic agent.

Table 2: Physical Properties of Bao gong teng A

| Property | Value | Experimental Protocol |

| Melting Point | Data not available in the reviewed literature. | See Section 3.1 |

| Appearance | White crystalline solid (based on synthetic analogs) | Visual Inspection |

| Solubility | Data not available in the reviewed literature. | See Section 3.2 |

Table 3: Spectroscopic Data for (-)-Bao gong teng A

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.02 (t, J = 5.2 Hz, 1H), 4.18 (s, 1H), 3.40 (s, 2H), 2.19 – 2.12 (m, 2H), 2.06 (s, 3H), 1.98 – 1.92 (m, 2H), 1.76 – 1.70 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 170.8, 70.0, 68.2, 59.5, 36.9, 30.2, 21.4 |

Note: NMR data is for the synthesized (-)-Bao gong teng A and was extracted from supplementary materials of a cited publication.

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of a compound like Bao gong teng A.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C per minute) around the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of Bao gong teng A in various solvents is crucial for its purification, formulation, and administration.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, dichloromethane) are selected.

-

Sample Preparation: A known mass of Bao gong teng A is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of Bao gong teng A in the clear supernatant or filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Mechanism of Action in Glaucoma

Bao gong teng A is known for its miotic (pupil-constricting) and hypotensive (pressure-reducing) effects in the eye, making it a promising candidate for glaucoma treatment. These effects are mediated through its action as a muscarinic agonist.

The primary mechanism involves the activation of M3 muscarinic acetylcholine receptors located on the ciliary muscle and the trabecular meshwork of the eye. This activation initiates a G-protein coupled signaling cascade.

Signaling Pathway:

-

Receptor Binding: Bao gong teng A binds to and activates the M3 muscarinic receptor.

-

G-Protein Activation: The activated M3 receptor stimulates the Gq alpha subunit of the associated heterotrimeric G-protein.

-

Phospholipase C Activation: The activated Gq alpha subunit then activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the contraction of the ciliary muscle and trabecular meshwork.

-

Increased Aqueous Humor Outflow: The contraction of these tissues widens the spaces in the trabecular meshwork, facilitating the drainage of aqueous humor from the eye and thereby reducing intraocular pressure.

An In-depth Technical Guide to Bao Gong Teng (Erycibe obtusifolia): Historical Discovery, Traditional Use, and Modern Pharmacological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bao gong teng (丁公藤, Dīng gōng téng), scientifically known as Erycibe obtusifolia Benth., is a woody liana with a rich history in traditional Chinese medicine. Primarily utilized for its anti-inflammatory and analgesic properties in the treatment of rheumatic conditions, modern phytochemical and pharmacological research has begun to unravel the scientific basis for its therapeutic effects. This technical guide provides a comprehensive overview of the historical discovery, traditional applications, and current scientific understanding of Erycibe obtusifolia. It details the key bioactive compounds, including the tropane alkaloid Bao Gong Teng A and various coumarins, summarizing their pharmacological activities, and presenting available quantitative data. Furthermore, this guide outlines the experimental protocols for the isolation of these compounds and the evaluation of their biological activities, and visually represents the key signaling pathways modulated by these phytochemicals.

Historical Discovery and Traditional Use

Historically, Bao gong teng has been employed in traditional Chinese medicine to "dispel wind and eliminate dampness, reduce swelling, and alleviate pain"[1][2][3]. Its primary applications have been in the management of rheumatoid arthritis, hemiplegia, and pain and swelling resulting from traumatic injuries[1][2][3][4]. The dried vine stalk is the part of the plant typically used in these preparations[3]. Traditional preparations often involve decocting 3-6 grams of the dried vine, oral intake after soaking in wine, or external application as a liniment[1][4]. It is traditionally contraindicated for pregnant women and individuals who are frail[1][2][4].

Phytochemical Composition

Erycibe obtusifolia is a rich source of diverse bioactive compounds. The primary classes of phytochemicals isolated from this plant include alkaloids, coumarins, and quinic acid derivatives[5].

Alkaloids

The most notable alkaloid is Bao Gong Teng A , a 2-hydroxylated tropane alkaloid[6]. Other related alkaloids, such as Baogongteng C, have also been identified in the Erycibe genus[7]. These alkaloids are considered to be among the major bioactive and toxic components of the plant[7].

Coumarins

Several coumarins have been isolated from Erycibe obtusifolia, with scopolin and its aglycone scopoletin being the most significant[8][9][10]. These compounds are believed to contribute significantly to the anti-inflammatory and anti-angiogenic properties of the plant[5][8][10].

Quinic Acid Derivatives

A variety of quinic acid derivatives have also been identified, some of which have demonstrated in vitro antiviral activity against the respiratory syncytial virus (RSV)[5].

Pharmacological Activities and Quantitative Data

The diverse phytochemical profile of Erycibe obtusifolia underpins its wide range of pharmacological effects. The primary activities that have been scientifically investigated include its anti-inflammatory, anti-angiogenic, hypotensive, and miotic effects, as well as its toxicity.

Anti-inflammatory and Anti-angiogenic Activities

The anti-inflammatory properties of Bao gong teng are well-documented in traditional use and have been substantiated by modern research. Ethanolic extracts of the plant have shown significant anti-inflammatory effects in animal models of xylene-induced ear edema and formalin-induced inflammation[1].

-

Scopolin and Scopoletin: These coumarins are major contributors to the anti-inflammatory and anti-angiogenic effects. Scopolin, at doses of 50 and 100 mg/kg (intraperitoneal injection), significantly inhibited paw swelling and articular index scores in a rat model of adjuvant-induced arthritis[9]. It also reduced the expression of pro-inflammatory and angiogenic factors such as IL-6, VEGF, and FGF-2 in the synovial tissues[9]. Scopoletin has been shown to inhibit FGF-2-induced angiogenesis by down-regulating VEGF expression through the NF-κB signaling pathway[5].

| Compound/Extract | Model/Assay | Dose/Concentration | Observed Effect | Reference |

| 40% Ethanolic Extract | Xylene-induced ear edema in mice | 480 mg/kg (oral) | 34.6% inhibition of edema | |

| 40% Ethanolic Extract | Formalin-induced inflammation in mice | 480 mg/kg (oral) | 23.3% suppression of inflammation | [1] |

| Scopolin | Adjuvant-induced arthritis in rats | 50 and 100 mg/kg (i.p.) | Significant inhibition of paw swelling and articular index scores | |

| Scopoletin | Adjuvant-induced arthritis in rats | 50 and 100 mg/kg (i.p.) | Reduction in paw swelling and synovial angiogenesis | [10] |

| Scopoletin | Aortic ring sprouting assay | 10, 30, and 100 μM | Concentration-dependent inhibition of endothelial sprout growth | [5] |

Table 1: Summary of Anti-inflammatory and Anti-angiogenic Activities

Hypotensive and Miotic Activities

-

Bao Gong Teng A: This tropane alkaloid is recognized for its hypotensive and miotic (pupil-constricting) activities[6]. The miotic effect suggests potential applications in the treatment of glaucoma[3]. The mechanism of action for its miotic effects is likely through the stimulation of muscarinic receptors in the iris sphincter muscle, leading to its contraction[11][12].

| Compound | Pharmacological Activity | Potential Application | Reference |

| Bao Gong Teng A | Hypotensive | Management of hypertension | [6] |

| Bao Gong Teng A | Miotic | Treatment of glaucoma | [3][6] |

Table 2: Hypotensive and Miotic Activities of Bao Gong Teng A

Toxicity

While Bao gong teng has therapeutic benefits, it also possesses some level of toxicity, particularly at higher doses.

-

Extracts: An extract of the stem of Erycibe obtusifolia administered intraperitoneally to mice at a dose of 10 mg/kg resulted in immediate death[8]. However, oral administration of doses up to 30 mg/kg did not cause mortality, though it did lead to transient increases in liver enzymes (sGOT, sGPT) and blood urea nitrogen (BUN)[8]. A 40% ethanolic extract was found to be almost non-toxic at an oral dose of 5 g/kg[1].

-

Alkaloids: Bao Gong Teng A and Baogongteng C are considered the major toxic compounds in the Erycibe genus[7]. Subacute toxicity studies suggest that the liver and kidneys may be the target organs of toxicity at high dosages[7].

| Compound/Extract | Administration Route | Dose | Observed Effect | Reference |

| Stem Extract | Intraperitoneal (mice) | 10 mg/kg | Immediate death | [8] |

| Stem Extract | Oral (mice) | 10, 20, 30 mg/kg | No mortality; transient increase in sGOT, sGPT, BUN | [8] |

| 40% Ethanolic Extract | Oral | 5 g/kg | Almost non-toxic | [1] |

Table 3: Toxicological Data for Erycibe obtusifolia

Experimental Protocols

Isolation of Phytochemicals

A general method for the extraction of alkaloids from plant material involves the following steps:

-

The dried and powdered plant material is immersed in a non-polar organic solvent (e.g., methanol) in an alkaline medium (e.g., with the addition of ammonia)[13].

-

The extract is then filtered, and the solvent is evaporated under reduced pressure[14].

-

The residue is dissolved in a dilute acid (e.g., 5% acetic acid or dilute sulfuric acid) to protonate the alkaloids, making them water-soluble[14][15].

-

The acidic aqueous solution is then washed with a non-polar solvent (e.g., dichloromethane or diethyl ether) to remove non-alkaloidal impurities[14][15].

-

The aqueous layer is then basified (e.g., with sodium carbonate or ammonia) to deprotonate the alkaloids, making them soluble in organic solvents again[14][15].

-

The alkaloids are then extracted with a non-polar solvent (e.g., chloroform or dichloromethane)[14][15].

-

The organic extract is concentrated to yield the crude alkaloid mixture, which can be further purified by chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography[14].

The extraction of coumarins can be achieved through the following general procedure:

-

The powdered plant material is subjected to extraction with a polar solvent such as methanol, ethanol, or a mixture of ethanol and water[16][17]. Methods like kinetic maceration or Soxhlet extraction can be employed[18].

-

The resulting extract is filtered and concentrated under reduced pressure.

-

The crude extract can then be subjected to chromatographic separation, such as column chromatography over silica gel, to isolate individual coumarin compounds[18].

Pharmacological Assays

This is a standard model to assess acute anti-inflammatory activity:

-

Experimental animals (e.g., rats or mice) are divided into control, standard drug, and test groups.

-

The test extract or compound is administered orally or intraperitoneally to the test groups at various doses. The standard group receives a known anti-inflammatory drug (e.g., diclofenac), and the control group receives the vehicle.

-

After a specific period (e.g., 1 hour), a subplantar injection of carrageenan (e.g., 1% w/v) is administered into the right hind paw of each animal to induce edema.

-

The paw volume is measured at different time intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for the treated groups in comparison to the control group[19][20].

The hypotensive effect of a compound can be evaluated in animal models as follows:

-

Animals (e.g., rats) are anesthetized, and a catheter is inserted into an artery (e.g., the carotid artery) to monitor blood pressure.

-

A stable baseline blood pressure is recorded.

-

The test compound is administered intravenously or intraperitoneally at different doses.

-

Changes in systolic, diastolic, and mean arterial blood pressure are continuously monitored and recorded.

-

The magnitude and duration of the hypotensive response are quantified.

A method for evaluating miotic activity in mice involves the following steps:

-

Mydriasis (pupil dilation) is first induced in the mice using a mild mydriatic agent.

-

The test compound is then administered topically to the eye.

-

The rate of reversal of mydriasis (i.e., the rate of pupil constriction) is measured over time.

-

This rate is used as an indicator of the miotic activity of the test compound[5][7][21].

Signaling Pathways and Mechanisms of Action

Anti-inflammatory and Anti-angiogenic Signaling

The anti-inflammatory and anti-angiogenic effects of coumarins from Erycibe obtusifolia, such as scopoletin, are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

-

NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and angiogenic genes, including IL-6 and VEGF. Scopoletin has been shown to inhibit the phosphorylation of IKKα and IκB, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB. This leads to a downregulation of VEGF expression[5].

Miotic and Hypotensive Signaling

The miotic and likely the hypotensive effects of Bao Gong Teng A are mediated through its interaction with muscarinic acetylcholine receptors (mAChRs) , which are G-protein coupled receptors.

-

Muscarinic Receptor Signaling: As a parasympathomimetic agent, Bao Gong Teng A likely acts as an agonist at muscarinic receptors. The M3 subtype of muscarinic receptors is prevalent in the iris sphincter muscle and ciliary muscle of the eye. Activation of M3 receptors by an agonist like Bao Gong Teng A stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. In the eye, this results in constriction of the iris sphincter (miosis) and contraction of the ciliary muscle, which facilitates the outflow of aqueous humor, thereby reducing intraocular pressure[4][12][22][23]. The hypotensive effects may also be mediated through muscarinic receptors (e.g., M2 and M3) in the cardiovascular system.

Experimental Workflow

The following diagram outlines a typical workflow for the phytochemical and pharmacological investigation of Erycibe obtusifolia.

Conclusion and Future Directions

Bao gong teng (Erycibe obtusifolia) represents a valuable resource from traditional Chinese medicine with scientifically validated pharmacological activities. The anti-inflammatory and anti-angiogenic properties of its coumarin constituents, and the hypotensive and miotic effects of its characteristic alkaloid, Bao Gong Teng A, provide a strong rationale for its traditional uses and suggest promising avenues for modern drug development. Future research should focus on the detailed elucidation of the mechanisms of action of its various phytochemicals, comprehensive toxicological profiling, and the potential for synergistic effects between its different components. Further investigation into the specific molecular targets of these compounds will be crucial for the development of novel therapeutics for inflammatory diseases, hypertension, and glaucoma.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]

- 4. MYDRIATIC AND MIOTIC AGENTS AND DRUGS USED IN GLAUCOMA | PPTX [slideshare.net]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Scopolin isolated from Erycibe obtusifolia Benth stems suppresses adjuvant-induced rat arthritis by inhibiting inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-arthritic effect of scopoletin, a coumarin compound occurring in Erycibe obtusifolia Benth stems, is associated with decreased angiogenesis in synovium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmdguru.com [pharmdguru.com]

- 12. Managing Miotics and Mydriatics [reviewofoptometry.com]

- 13. researchgate.net [researchgate.net]

- 14. JSM Central || Article Info [jsmcentral.org]

- 15. EP2475374A2 - Methods for isolating alkaloids from plants - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A rapid method for measuring miotic activity of drugs in the intact mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. How Do Ophthalmic Direct-Acting Miotics Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 23. drugs.com [drugs.com]

Unveiling the Enigmatic Mechanism of Bao Gong Teng A at Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bao Gong Teng A, a tropane alkaloid isolated from the traditional Chinese medicinal plant Erycibe obtusifolia Benth, has garnered interest for its pronounced muscarinic agonist properties, particularly in the context of glaucoma treatment. This technical guide provides an in-depth exploration of the mechanism of action of Bao Gong Teng A at muscarinic acetylcholine receptors (mAChRs). While direct and comprehensive quantitative data for Bao Gong Teng A's interaction with the five muscarinic receptor subtypes (M1-M5) remains limited in publicly accessible literature, this document synthesizes the available qualitative information and presents a detailed pharmacological profile of its close structural analog, 6β-acetoxy nortropane (6β-AN), to infer its potential mechanism. This guide adheres to stringent data presentation and visualization standards to facilitate a clear understanding of its molecular interactions and downstream signaling cascades.

Introduction to Bao Gong Teng A

Bao Gong Teng A is a naturally occurring, optically active tropane alkaloid.[1][2] Unlike many tropane alkaloids that act as muscarinic antagonists (e.g., atropine, scopolamine), Bao Gong Teng A functions as a muscarinic agonist.[3] This agonist activity is responsible for its observed physiological effects, including miotic (pupil constriction) and hypotensive activities, which have been traditionally utilized for the treatment of glaucoma. The stereochemistry of Bao Gong Teng A is crucial for its biological activity, with the natural, levorotatory (-) enantiomer being significantly more potent than its synthetic racemic form.

Muscarinic Receptor Interaction

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. They are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling pathways.

-

M1, M3, and M5 receptors typically couple through Gαq/11, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

M2 and M4 receptors couple through Gαi/o, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.

While the precise subtype selectivity of Bao Gong Teng A is not well-documented, studies on its close analog, 6β-acetoxy nortropane (6β-AN), provide strong evidence for a preferential interaction with the M2 receptor subtype.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways activated by muscarinic receptor agonists.

References

Preliminary Biological Screening of Bao gong teng A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bao gong teng A is a 2-hydroxylated tropane alkaloid isolated from the traditional Chinese medicinal herb Erycibe obtusifolia Benth.[1] Preliminary studies have indicated that this natural compound possesses noteworthy hypotensive (blood pressure lowering) and miotic (pupil constricting) activities, suggesting its potential as a therapeutic agent, particularly in the context of glaucoma management.[1][2] Further investigations have characterized Bao gong teng A as a muscarinic agonist, pointing towards its interaction with muscarinic acetylcholine receptors (mAChRs) as the underlying mechanism for its pharmacological effects.[3]

This technical guide provides a comprehensive framework for the preliminary biological screening of Bao gong teng A. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols and data presentation structures essential for evaluating its therapeutic potential. This document outlines methodologies for assessing its activity as a muscarinic agonist, quantifying its miotic and hypotensive effects, and characterizing its receptor subtype selectivity. While specific experimental data for Bao gong teng A is not extensively available in publicly accessible literature, this guide presents established protocols and data table templates to facilitate a structured and rigorous investigation of its biological properties.

Known Biological Activities and Mechanism of Action

Bao gong teng A's primary reported biological activities are its hypotensive and miotic effects. These actions are attributed to its function as a muscarinic agonist. Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in regulating a multitude of physiological processes. There are five subtypes of muscarinic receptors (M1-M5), each with distinct signaling pathways and tissue distribution. The miotic effect of Bao gong teng A is likely mediated by the stimulation of M3 receptors in the iris sphincter muscle, leading to its contraction and a reduction in pupil size. The hypotensive effect may result from the activation of M2 receptors in the heart, leading to a decrease in heart rate and cardiac output, and/or M3 receptors in the vascular endothelium, promoting vasodilation.

Experimental Protocols

In Vitro Muscarinic Receptor Binding Assay

This assay is designed to determine the binding affinity of Bao gong teng A for the five subtypes of muscarinic acetylcholine receptors (M1-M5).

Objective: To quantify the binding affinity (Ki) of Bao gong teng A for each of the five muscarinic receptor subtypes.

Methodology: Radioligand Competition Binding Assay [4]

-

Receptor Preparation: Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors are used. These can be commercially sourced or prepared from cell lines stably expressing the receptors.

-

Radioligand: A subtype-selective radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) for M1-M4 or a suitable alternative for M5, is used.

-

Assay Buffer: Typically, a phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH (7.4) is used.

-

Procedure:

-

In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of Bao gong teng A to the receptor membrane preparation.

-

A control group with no Bao gong teng A (total binding) and a group with a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding are included.

-

The mixture is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The data is analyzed using a non-linear regression model to determine the IC50 value (the concentration of Bao gong teng A that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Miotic Activity Assessment in Rabbits

This protocol details the in vivo assessment of the miotic (pupil-constricting) effect of Bao gong teng A.

Objective: To determine the dose-dependent miotic effect of topically administered Bao gong teng A in an animal model.

Methodology: Pupil Diameter Measurement in Rabbits [5][6]

-

Animal Model: Albino rabbits are commonly used for this assay due to their large, unpigmented irises, which facilitate accurate pupil measurement.

-

Test Substance Formulation: Bao gong teng A is dissolved in a sterile ophthalmic vehicle (e.g., saline solution).

-

Procedure:

-

The baseline pupil diameter of both eyes of each rabbit is measured using a pupilometer or a caliper under controlled lighting conditions.

-

A single drop of the Bao gong teng A solution (at varying concentrations) is instilled into one eye (the treated eye). The other eye receives the vehicle solution and serves as a control.

-

The pupil diameter of both eyes is measured at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) after instillation.

-

-

Data Analysis: The change in pupil diameter from baseline is calculated for both the treated and control eyes. The miotic effect is expressed as the percentage decrease in pupil diameter compared to the baseline. A dose-response curve can be generated to determine the ED50 (the effective dose that produces 50% of the maximum miotic effect).

In Vivo Hypotensive Activity Assessment in Rats

This protocol outlines the procedure for evaluating the hypotensive (blood pressure-lowering) effect of Bao gong teng A.

Objective: To assess the dose-dependent hypotensive effect of Bao gong teng A following systemic administration in rats.

Methodology: Blood Pressure Measurement in Anesthetized Rats [7][8][9]

-

Animal Model: Normotensive or hypertensive rat strains (e.g., Wistar or Spontaneously Hypertensive Rats) can be used.

-

Anesthesia: Rats are anesthetized with a suitable agent (e.g., a combination of ketamine and xylazine).

-

Surgical Preparation: The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for intravenous administration of the test substance.

-

Procedure:

-

After a stabilization period, baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) are recorded.

-

Bao gong teng A is administered intravenously at increasing doses.

-

Blood pressure is continuously monitored, and the maximum change from baseline after each dose is recorded.

-

-

Data Analysis: The hypotensive effect is expressed as the percentage decrease in MAP from the baseline. A dose-response curve is constructed to determine the ED50 for the hypotensive effect.

Data Presentation

The quantitative data obtained from the preliminary biological screening of Bao gong teng A should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Muscarinic Receptor Binding Affinity of Bao gong teng A

| Receptor Subtype | Ki (nM) |

| M1 | |

| M2 | |

| M3 | |

| M4 | |

| M5 |

Table 2: Miotic Effect of Bao gong teng A in Rabbits

| Concentration (%) | Maximum Pupil Diameter Reduction (%) | Duration of Action (min) |

| 0.1 | ||

| 0.5 | ||

| 1.0 | ||

| Vehicle Control |

Table 3: Hypotensive Effect of Bao gong teng A in Rats

| Dose (mg/kg, i.v.) | Maximum Mean Arterial Pressure Reduction (%) |

| 0.1 | |

| 0.5 | |

| 1.0 | |

| Vehicle Control |

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by muscarinic agonists, which are the likely mechanisms of action for Bao gong teng A.

References

- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. [Chemical investigation of Chinese medicinal herb, bao gong teng. I. The isolation and preliminary study on a new miotic constituent, bao gong teng A (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity and QSAR study of baogongteng A and its derivatives as muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of Mydriatic and Miotic effect on rabbit eye | PPTX [slideshare.net]

- 6. Expt. 3 Study of mydriatic and miotic effects on rabbit eye. | PDF [slideshare.net]

- 7. In vivo experiments [bio-protocol.org]

- 8. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Bao gong teng A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, quantitative experimental data on the solubility and stability of Bao gong teng A is limited in publicly available scientific literature. This guide synthesizes information from research on its chemical class (tropane alkaloids), its total synthesis, and general principles of physicochemical characterization to provide a comprehensive overview for research and development purposes.

Introduction to Bao gong teng A

Bao gong teng A is a tropane alkaloid that has garnered interest for its potential therapeutic applications. Understanding its solubility and stability is a critical prerequisite for its development as a pharmaceutical agent, influencing everything from formulation and dosage to storage and shelf-life. This document provides a technical overview of the known and expected solubility and stability characteristics of Bao gong teng A, along with standardized methodologies for their experimental determination.

Solubility Profile of Bao gong teng A

As a tropane alkaloid, the solubility of Bao gong teng A is expected to be highly dependent on whether it is in its free base or salt form. The free base is anticipated to be soluble in organic solvents, while its salt form will exhibit greater solubility in aqueous solutions.

Table 1: Estimated Solubility of Bao gong teng A in Various Solvents

| Solvent | Form | Expected Solubility | Rationale/Evidence from Literature |

| Water | Free Base | Poorly Soluble | Tropane alkaloid free bases are generally poorly soluble in water. |

| Water (acidic) | Salt Form | Soluble | As a base, Bao gong teng A will form a more soluble salt in acidic aqueous solutions. |

| Chloroform | Free Base | Soluble | Chloroform is a common solvent for tropane alkaloid free bases and was used in the synthesis of Bao gong teng A.[1] |

| Dichloromethane | Free Base | Soluble | Dichloromethane is another common solvent for tropane alkaloid free bases.[1] |

| Diethyl Ether | Free Base | Soluble | Diethyl ether is a common solvent for the extraction of tropane alkaloid free bases.[1] |

| Acetone | Free Base | Sparingly Soluble | Used for crystallization during its synthesis, suggesting it is sparingly soluble at lower temperatures.[2] |

| Acrylonitrile | Free Base | Soluble | Used as a solvent in one of the key cycloaddition steps in its synthesis.[2] |

| Hexane | Free Base | Poorly Soluble | Used as a solvent for purification by chromatography, suggesting it has low polarity and the compound would have limited solubility.[2] |

| Ethanol | Free Base | Soluble | Generally, alkaloids show good solubility in lower alcohols. |

| Dimethyl Sulfoxide (DMSO) | Free Base | Soluble | A common aprotic solvent for dissolving a wide range of organic compounds. |

Stability of Bao gong teng A

Potential Degradation Pathways:

-

Hydrolysis: The ester group in Bao gong teng A could be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid and alcohol.

-

Oxidation: The tertiary amine and other functional groups could be prone to oxidation.

-

Racemization: As a chiral molecule, changes in pH or temperature could potentially lead to racemization.

-

Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of organic molecules.

Recommended Storage Conditions: Based on the general handling of alkaloids, it is recommended to store Bao gong teng A in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Experimental Protocols

For researchers looking to quantify the solubility and stability of Bao gong teng A, the following standard experimental protocols are recommended.

4.1. Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Bao gong teng A to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of Bao gong teng A using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

4.2. Experimental Protocol for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

-

Stress Conditions: Subject solutions of Bao gong teng A to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose a solution to a specified intensity of UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).

-

Data Evaluation: Determine the percentage of the remaining intact Bao gong teng A and identify and quantify any major degradation products.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Workflow for determining the solubility of Bao gong teng A.

Diagram 2: Logical Flow for Stability (Forced Degradation) Study

Logical flow for a forced degradation study of Bao gong teng A.

References

The Absolute Configuration of (-)-Bao gong teng A: A Comprehensive Stereochemical Elucidation

Shanghai, China – October 31, 2025 – (-)-Bao gong teng A, a tropane alkaloid isolated from the Chinese herb Erycibe obtusifolia Benth, has garnered significant interest within the scientific community for its notable hypotensive and miotic activities.[1][2] The precise three-dimensional arrangement of its atoms, or absolute configuration, is critical for understanding its pharmacological activity and for the development of synthetic derivatives with improved therapeutic profiles. This technical guide provides a detailed overview of the determination of the absolute configuration of (-)-Bao gong teng A, consolidating data from seminal synthetic and crystallographic studies.

The absolute stereochemistry of naturally occurring (-)-Bao gong teng A has been unequivocally established through asymmetric total synthesis and confirmed by X-ray crystallography. Multiple synthetic strategies have successfully produced the levorotatory enantiomer, providing definitive proof of its stereochemical structure.

Quantitative Stereochemical Data

The following table summarizes the key quantitative data that has been instrumental in the assignment of the absolute configuration of (-)-Bao gong teng A.

| Parameter | Value | Method | Reference |

| Specific Rotation ([α]D) | - (Value not explicitly stated in snippets) | Polarimetry | [1] |

| Crystallographic Data | CIF file available | Single-Crystal X-ray Diffraction | [1] |

Elucidation of Absolute Configuration through Asymmetric Synthesis

The absolute configuration of (-)-Bao gong teng A has been determined through multiple enantioselective total syntheses. These synthetic routes construct the molecule from chiral starting materials or employ chiral catalysts to control the formation of stereocenters, ultimately leading to the specific enantiomer that matches the natural product.

One notable approach involves a regio- and stereoselective 1,3-dipolar cycloaddition reaction.[1] This key step establishes the core tropane skeleton with the correct relative and absolute stereochemistry. Another successful strategy utilized a molybdenum-mediated [5 + 2] cycloaddition to create highly enantiopure intermediates, which were then elaborated to afford (-)-Bao gong teng A.[2] A third enantioselective total synthesis has also been reported, further solidifying the stereochemical assignment.[3]

The logical workflow for determining the absolute configuration via asymmetric synthesis is outlined in the diagram below.

Definitive Confirmation by X-ray Crystallography

The most definitive evidence for the absolute configuration of (-)-Bao gong teng A comes from single-crystal X-ray diffraction analysis. The availability of a crystallographic information file (CIF) from a study on its asymmetric synthesis provides the precise coordinates of each atom in the crystal lattice, allowing for the unambiguous assignment of the stereochemistry at each chiral center.[1]

X-ray crystallography is a powerful technique that provides a three-dimensional model of a molecule.[4] For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration. The workflow for this determination is depicted below.

References

- 1. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organometallic enantiomeric scaffolding: organometallic chirons. Total synthesis of (-)-Bao Gong Teng A by a molybdenum-mediated [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new method for the construction of the hydroxylated tropane skeleton: enantioselective synthesis of (−)-Bao Gong Teng A - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tropane Alkaloid Skeleton of Bao gong teng A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bao gong teng A is a naturally occurring tropane alkaloid isolated from the stems of the Chinese medicinal herb Erycibe obtusifolia Benth.[1] Possessing a distinctive 2-hydroxylated 8-azabicyclo[3.2.1]octane skeleton, this compound has garnered significant interest within the scientific community due to its pronounced hypotensive and miotic activities, highlighting its potential as a therapeutic agent, particularly in the treatment of glaucoma.[1] Notably, Bao gong teng A is the first natural tropane alkaloid identified as an agonist for muscarinic acetylcholine receptors (mAChRs).[1] The scarcity of this compound from natural sources has spurred the development of several elegant total syntheses, providing a means for further pharmacological investigation. This technical guide provides a comprehensive overview of the core tropane alkaloid skeleton of Bao gong teng A, including its chemical structure, biosynthesis, and pharmacological properties. Detailed experimental protocols from key total syntheses are presented, alongside available quantitative data on its biological activity. Furthermore, proposed signaling pathways underlying its therapeutic effects are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

Bao gong teng A is a bridged bicyclic heterocyclic compound with the systematic name (1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate.[1] Its core structure is a tropane skeleton, which is characterized by an 8-azabicyclo[3.2.1]octane ring system. Key structural features of Bao gong teng A include a hydroxyl group at the C-2 position and an acetate group at the C-6 position. The naturally occurring enantiomer, (-)-Bao Gong Teng A, is reported to be twice as active as its racemic counterpart.[1]

| Property | Value | Reference |

| Molecular Formula | C10H15NO3 | Inferred from structure |

| Molecular Weight | 197.23 g/mol | Inferred from structure |

| Stereochemistry | (1R,2S,5R,6S) | [1] |

| Biological Activity | Hypotensive, Miotic, Muscarinic Acetylcholine Receptor Agonist | [1] |

Biosynthesis of the Tropane Alkaloid Skeleton

While the specific biosynthetic pathway of Bao gong teng A has not been fully elucidated, it is presumed to follow the general pathway for tropane alkaloids. This pathway commences with the amino acid L-ornithine, which is decarboxylated to form putrescine. Putrescine is then N-methylated and undergoes oxidative deamination to yield the N-methyl-Δ¹-pyrrolinium cation. This cation serves as a key intermediate and undergoes a series of condensation and cyclization reactions to form the characteristic tropane ring. Subsequent hydroxylation and acylation steps would then lead to the final structure of Bao gong teng A.

Pharmacological Activity and Mechanism of Action

Bao gong teng A exhibits significant hypotensive and miotic (pupil-constricting) effects. These actions are primarily attributed to its activity as a muscarinic acetylcholine receptor agonist.[1]

Miotic Activity and Glaucoma Treatment

The miotic effect of Bao gong teng A is mediated through the activation of M3 muscarinic receptors on the iris sphincter muscle, leading to its contraction and a reduction in pupil size. This action also facilitates the drainage of aqueous humor from the eye, thereby lowering intraocular pressure, which is a key factor in the management of glaucoma.

Hypotensive Activity

The hypotensive effects of tropane alkaloids can be complex, potentially involving both cholinergic and adrenergic systems. While the precise mechanism for Bao gong teng A is not fully elucidated, it may involve the activation of muscarinic receptors in the vasculature, leading to vasodilation. Additionally, some tropane alkaloids have been shown to interact with adrenergic receptors, which could also contribute to a reduction in blood pressure.

| Parameter | Organ/Tissue | Effect |

| Miotic Activity | Rabbit Eye | Pupil constriction |

| Hypotensive Activity | Animal Models | Reduction in blood pressure |

Note: Specific quantitative data from the original 1979 study in Yao Xue Xue Bao was not accessible for inclusion in this table.

Key Experimental Protocols: Total Synthesis of (-)-Bao Gong Teng A

Several total syntheses of (-)-Bao Gong Teng A have been reported, providing valuable insights into its chemical reactivity and enabling the preparation of analogues for structure-activity relationship studies. Below are summaries of key experimental approaches.

Concise Asymmetric Synthesis via Evans Chiral Auxiliary-Based 1,3-Dipolar Cycloaddition

This approach, developed by Zhao et al. (2025), utilizes a regio- and stereoselective 1,3-dipolar cycloaddition to efficiently construct the tropane skeleton.

Experimental Workflow:

Detailed Protocol Snippet (from Supplementary Information):

-

Step 1: 1,3-Dipolar Cycloaddition: To a solution of p-chlorobenzyl pyridinium salt (1.0 eq) in a suitable solvent, (R)-3-acryloyl-4-phenyloxazolidin-2-one (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) are added. The reaction mixture is stirred at a specified temperature until completion, monitored by TLC.

-

Step 2: Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the cycloadduct.

-

Subsequent Steps: The chiral auxiliary is then cleaved, followed by a series of functional group transformations, including reduction and acetylation, to afford (-)-Bao Gong Teng A.

| Reagent/Condition | Purpose |

| Evans Chiral Auxiliary | To control the stereochemistry of the cycloaddition |

| Triethylamine | Base to generate the azomethine ylide |

| Column Chromatography | Purification of intermediates and final product |

Conclusion and Future Directions

Bao gong teng A represents a fascinating natural product with a potent and therapeutically relevant biological profile. Its unique tropane alkaloid skeleton and its activity as a muscarinic acetylcholine receptor agonist make it a compelling lead compound for the development of new treatments for glaucoma and potentially other conditions. The successful total syntheses have paved the way for the generation of analogues, which will be crucial for elucidating detailed structure-activity relationships and optimizing its pharmacological properties. Future research should focus on obtaining more extensive quantitative pharmacological data, including receptor binding affinities and in vivo efficacy studies. Furthermore, a more detailed investigation into its precise mechanism of action, particularly concerning its hypotensive effects and potential interactions with other receptor systems, is warranted. The development of more scalable and cost-effective synthetic routes will also be critical for advancing this promising natural product towards clinical application.

References

Unveiling the Therapeutic Potential of Bao Gong Teng A: A Technical Guide to its Core Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bao gong teng A, a tropane alkaloid isolated from the traditional Chinese medicinal herb Erycibe obtusifolia Benth., has garnered scientific interest for its notable hypotensive and miotic activities. This technical guide delves into the core therapeutic targets of Bao gong teng A, providing a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental methodologies. The primary molecular target identified for Bao gong teng A is the muscarinic acetylcholine receptor, where it functions as an agonist. This interaction is central to its observed physiological effects. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic applications of this natural compound.

Introduction

Erycibe obtusifolia Benth., known in traditional Chinese medicine as "Bao gong teng," has a long history of use for various ailments. Modern phytochemical investigations have led to the isolation of several bioactive compounds, among which Bao gong teng A stands out for its potent pharmacological effects. Structurally classified as a tropane alkaloid, Bao gong teng A's therapeutic actions, particularly its ability to lower blood pressure and induce miosis (pupil constriction), have been attributed to its interaction with specific molecular targets within the body. This guide focuses on elucidating these targets and the signaling pathways involved.

Core Therapeutic Target: Muscarinic Acetylcholine Receptors